N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Synthesis and Characterization
N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide and its derivatives are subjects of synthesis and characterization in various studies. For instance, Özer et al. (2009) focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-methoxyphenyl substituents. They utilized techniques like IR and NMR spectroscopy for characterization (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, Rahmani et al. (2017) synthesized and characterized compounds with methoxy phenyl groups using X-ray powder diffraction and DFT studies (Rahmani et al., 2017).
Antibacterial Activity
Research has also explored the antibacterial properties of compounds containing 4-methoxyphenyl groups. Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020). Furthermore, Bąk et al. (2020) conducted pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, demonstrating potential antimicrobial properties (Bąk et al., 2020).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, showing significant antioxidant and anticancer activities, especially against glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Molecular and Solid State Structure
The molecular and solid-state structure of compounds with methoxy phenyl groups has been a subject of interest. For example, Stephens et al. (2001) synthesized and characterized deuterium-labelled bis(methoxyamidino)phenyl furans, contributing to the understanding of these compounds' structure and properties (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001).
Inhibitory Activities
Compounds containing methoxyphenyl groups have been studied for their inhibitory activities. Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids with inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes (Ohemeng et al., 1994).
Properties
Molecular Formula |
C19H14F3NO3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-25-13-8-6-12(7-9-13)23-18(24)17-11-10-16(26-17)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,24) |
InChI Key |
RXKDAZIRHPJDFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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